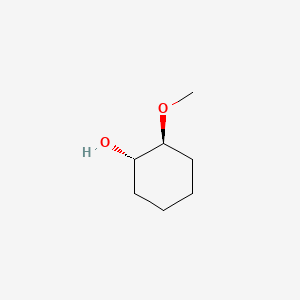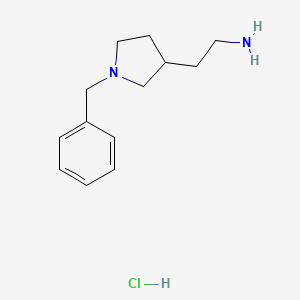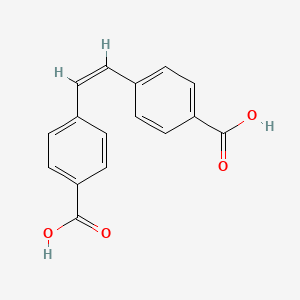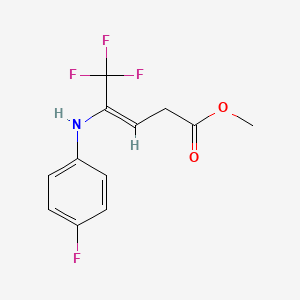
氯代二苯并联苯 1262
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pcb-1262 is a clear colorless viscous liquid. (NTP, 1992)
科学研究应用
电气绝缘液体
氯代二苯并联苯 1262,与其他多氯联苯(PCBs)一样,主要用作电容器和变压器的电气绝缘液体 {svg_1}。其化学稳定性和耐热性使其成为这些应用的理想选择。
液压油、热传递液和润滑油
PCBs 也用作液压油、热传递液和润滑油 {svg_2}。其低可燃性和高沸点使其适用于这些用途。
增塑剂和阻燃剂
This compound 与其他化学物质混合用作增塑剂和阻燃剂 {svg_3}。这些化合物被用于各种产品,包括密封剂、粘合剂和塑料。
无碳复写纸
This compound 用于生产无碳复写纸 {svg_4}。它有助于提高纸张的耐化学性。
涂料配方
This compound 用于提高氯化乙烯-醋酸乙烯酯涂料配方的耐化学性 {svg_5}。 它与邻苯二甲酸二辛酯以 1:3 的比例使用,从而大幅降低了其对硝化纤维漆的迁移 {svg_6}.
环境污染研究
由于其广泛使用和在环境中的持久性,this compound 已成为许多环境污染研究的主题 {svg_7}。这些研究旨在了解 PCB 污染的来源和归宿。
作用机制
Target of Action
Arochlor 1262, like other polychlorinated biphenyls (PCBs), primarily targets the central nervous system . PCBs are known to cause a variety of health effects, including neurotoxicity .
Mode of Action
Arochlor 1262, as a type of PCB, interacts with its targets in a complex manner. Some PCBs share a structural similarity and toxic mode of action with dioxins . They can cause endocrine disruption, notably blocking thyroid system functioning, and exhibit neurotoxic effects
Biochemical Pathways
PCBs, including Arochlor 1262, undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body . The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .
Result of Action
The International Agency for Research on Cancer (IARC) has classified PCBs as definite carcinogens in humans . According to the U.S. Environmental Protection Agency (EPA), PCBs cause cancer in animals and are probable human carcinogens . Many sites, including rivers and buildings, are contaminated with PCBs, and there has been contamination of food supplies with these substances .
安全和危害
未来方向
Given the environmental and health hazards associated with PCBs, including Arochlor 1262, future research and regulations are likely to focus on further reducing their use and managing their disposal. Additionally, advanced analytical techniques are being developed for the positive identification and analysis of PCB Aroclors .
生化分析
Biochemical Properties
. The biochemical interactions of Arochlor 1262 are largely determined by these individual congeners. The most abundant groups in Arochlor 1262 are the di- and tri-chlorinated biphenyls . These congeners can interact with various enzymes, proteins, and other biomolecules, potentially altering their function and disrupting normal biochemical processes .
Cellular Effects
Exposure to Arochlor 1262 can have significant effects on various types of cells and cellular processes. For instance, PCBs have been associated with changes in cell signaling pathways, alterations in gene expression, and disruptions in cellular metabolism . These effects can influence cell function and may lead to adverse health effects .
Molecular Mechanism
The molecular mechanism of action of Arochlor 1262 is complex and depends on the specific congeners present in the mixture. Some PCB congeners, for example, can bind to cellular proteins and enzymes, inhibiting their activity or altering their function . Other congeners may interact with DNA, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arochlor 1262 can change over time. This is due to the stability and persistence of PCBs, which resist degradation and can remain in the environment for extended periods . Long-term exposure to Arochlor 1262 can lead to chronic health effects, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of Arochlor 1262 can vary with different dosages . At low doses, Arochlor 1262 may have minimal effects, but at higher doses, it can cause toxic or adverse effects . These effects can include changes in immune function, behavioral alterations, and impaired reproduction .
Metabolic Pathways
Arochlor 1262 can interact with various metabolic pathways in the body. PCBs undergo xenobiotic biotransformation, a process that makes lipophilic toxins more polar and easier to excrete from the body . This process is dependent on the number and position of chlorine atoms on the biphenyl molecule .
Transport and Distribution
Arochlor 1262 can be transported and distributed within cells and tissues. Due to their lipophilic nature, PCBs can accumulate in fatty tissues and can be found in various organs throughout the body . The distribution of Arochlor 1262 within the body can be influenced by various factors, including the specific congeners present in the mixture .
Subcellular Localization
The subcellular localization of Arochlor 1262 can affect its activity and function. PCBs can be found in various subcellular compartments, including the cytoplasm and cell membrane . The localization of Arochlor 1262 within cells can influence its interactions with cellular proteins and other biomolecules, potentially affecting cell function .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 1262 involves the condensation of chlorobenzenes with chlorinated diphenyls.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "The chlorobenzenes are first reacted with aluminum chloride to form the corresponding aryl aluminum chloride intermediates.", "These intermediates are then reacted with the chlorinated diphenyls in the presence of a copper catalyst to form Arochlor 1262.", "The reaction is typically carried out at high temperatures and pressures." ] } | |
CAS 编号 |
37324-23-5 |
分子式 |
C130H111F12N17O19 |
分子量 |
2443.3 g/mol |
IUPAC 名称 |
5-(4-acetylphenyl)-4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[(4-tert-butylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[(4-cyclohexylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione;4-[hydroxy-[6-(trifluoromethyl)pyridin-3-yl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H26F3N3O4.C27H24F3N3O4.C27H25N3O4.C24H22N4O3.C23H14F6N4O4/c1-17-7-16-23(34-33-17)35-25(20-12-14-22(15-13-20)39-29(30,31)32)24(27(37)28(35)38)26(36)21-10-8-19(9-11-21)18-5-3-2-4-6-18;1-15-5-14-20(32-31-15)33-22(16-8-12-19(13-9-16)37-27(28,29)30)21(24(35)25(33)36)23(34)17-6-10-18(11-7-17)26(2,3)4;1-15(2)18-6-12-21(13-7-18)25(32)23-24(20-10-8-19(9-11-20)17(4)31)30(27(34)26(23)33)22-14-5-16(3)28-29-22;1-14(2)16-5-7-18(8-6-16)22(29)20-21(17-10-12-25-13-11-17)28(24(31)23(20)30)19-9-4-15(3)26-27-19;1-11-2-9-16(32-31-11)33-18(12-3-6-14(7-4-12)37-23(27,28)29)17(20(35)21(33)36)19(34)13-5-8-15(30-10-13)22(24,25)26/h7-16,18,25,36H,2-6H2,1H3;5-14,22,34H,1-4H3;5-15,24,32H,1-4H3;4-14,21,29H,1-3H3;2-10,18,34H,1H3 |
InChI 键 |
KXDFVYDRSWURND-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)C.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C4CCCCC4)O)C(=O)C2=O)C5=CC=C(C=C5)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=NC=C4.CC1=NN=C(C=C1)N2C(C(=C(C3=CN=C(C=C3)C(F)(F)F)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F |
沸点 |
644 to 707 °F at 760 mmHg (NTP, 1992) |
密度 |
1.44 at 86 °F (NTP, 1992) - Denser than water; will sink |
闪点 |
383 °F (NTP, 1992) |
物理描述 |
Pcb-1262 is a clear colorless viscous liquid. (NTP, 1992) |
同义词 |
Polychlorinated biphenyl-62% chlorine |
产品来源 |
United States |
Q1: What does the research paper tell us about how Aroclor 1262 interacts with the liver and what are the downstream effects?
A1: The research paper [] investigates the impact of Aroclor 1262 on the liver of rats. While it doesn't delve into the specific molecular interactions, it highlights significant downstream effects. The study found that Aroclor 1262 leads to morphological changes in the liver, including hypertrophy (enlargement of liver cells) and hyperplasia (increased cell proliferation). These structural changes are accompanied by biochemical alterations, indicating liver damage. Although the exact mechanisms of interaction aren't specified, the findings strongly suggest that Aroclor 1262 disrupts normal liver function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)


